N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide
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Overview
Description
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a trifluoromethyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a trifluoromethyl-substituted isocyanate to form the imidazolidinone ring. The final step involves the coupling of the imidazolidinone with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzoic acid, while reduction of the imidazolidinone ring can yield a more saturated imidazolidine derivative.
Scientific Research Applications
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the imidazolidinone ring can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-3,4-dimethoxybenzamide: Similar structure but lacks the trifluoromethyl group.
N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-methylimidazolidin-4-yl}-3,4-dimethoxybenzamide: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-3,4-dimethoxybenzamide makes it unique compared to similar compounds. This group can significantly enhance the compound’s chemical stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24F3N3O7 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H24F3N3O7/c1-33-15-7-5-13(11-17(15)35-3)9-10-29-20(31)22(23(24,25)26,28-21(29)32)27-19(30)14-6-8-16(34-2)18(12-14)36-4/h5-8,11-12H,9-10H2,1-4H3,(H,27,30)(H,28,32) |
InChI Key |
RGNXVNIUOBHCHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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